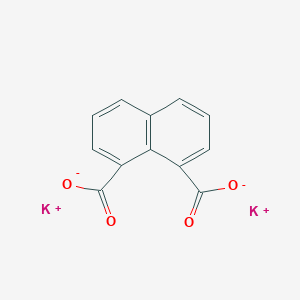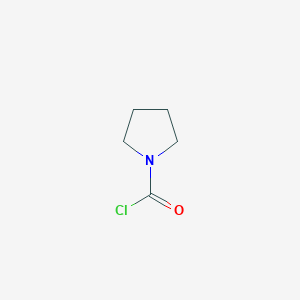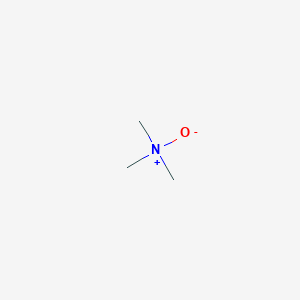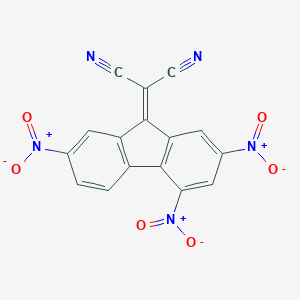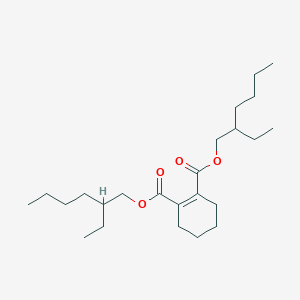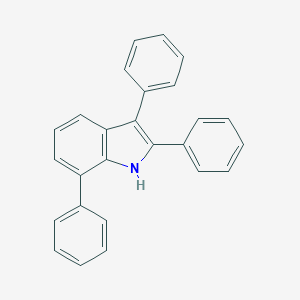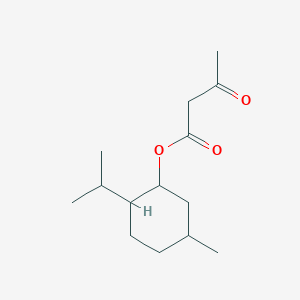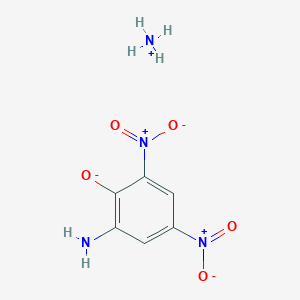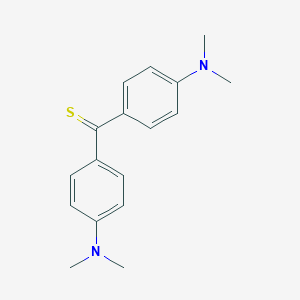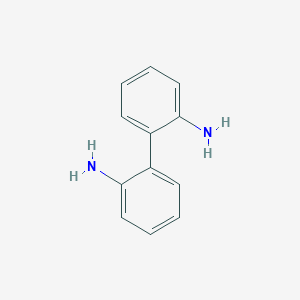
2,2'-Biphenyldiamine
描述
2,2’-Biphenyldiamine, also known as [1,1’-Biphenyl]-2,2’-diamine, is an organic compound with the molecular formula C12H12N2. It is characterized by two amino groups attached to a biphenyl structure. This compound is a white crystalline solid that is soluble in organic solvents such as ether, ketones, and ethanol, but insoluble in water .
生化分析
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context in which 2,2’-Biphenyldiamine is used.
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are important considerations .
Metabolic Pathways
It is known that it can interact with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can interact with various transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It is known that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Biphenyldiamine typically involves the following steps:
Starting Material: Aniline is used as the starting material.
Bromination: Aniline is brominated under weak acidic conditions, such as in acetic acid.
Coupling Reaction: The brominated product undergoes a coupling reaction to form the biphenyl structure.
Purification: The final product is purified through distillation to remove unreacted aniline and by-products.
Industrial Production Methods: In industrial settings, the production of 2,2’-Biphenyldiamine follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: of aniline.
Efficient coupling reactions: using catalysts to enhance yield.
Advanced purification techniques: such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions: 2,2’-Biphenyldiamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid structures.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It participates in electrophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation Products: Quinonoid derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted biphenyl derivatives depending on the electrophile used.
科学研究应用
2,2’-Biphenyldiamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of rubber antioxidants to enhance the durability and longevity of rubber products
作用机制
The mechanism of action of 2,2’-Biphenyldiamine involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Signal Transduction Pathways: The compound may interfere with cellular signaling pathways, affecting cell function and behavior.
Molecular Interactions: Its amino groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity.
相似化合物的比较
1,1’-Binaphthyl-2,2’-diamine: Similar structure but with naphthyl groups instead of phenyl groups.
4,4’-Diaminobiphenyl: Similar biphenyl structure but with amino groups at different positions.
2,2’-Diaminobiphenyl: Another isomer with amino groups at different positions on the biphenyl structure.
Uniqueness: 2,2’-Biphenyldiamine is unique due to its specific positioning of amino groups, which imparts distinct chemical reactivity and interaction capabilities compared to its isomers and analogs. This uniqueness makes it valuable in specialized applications where precise molecular interactions are required .
属性
IUPAC Name |
2-(2-aminophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLGXWDGCVTMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163003 | |
| Record name | 2,2'-Biphenyldiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454-80-4 | |
| Record name | 2,2′-Diaminobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Biphenyldiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Diaminobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Biphenyldiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Biphenyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-BIPHENYLDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DJ0J26MNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: What are the structural characteristics of 2,2'-Biphenyldiamine and how is it typically characterized?
A1: this compound (also referred to as BPDA in some studies) possesses two amine (NH2) groups attached to a biphenyl core. While its molecular formula (C12H12N2) and weight (184.24 g/mol) provide basic identification, spectroscopic techniques are crucial for detailed characterization. Researchers commonly employ infrared (IR) and Raman spectroscopy []. These methods provide insights into the vibrational modes of the molecule, helping to confirm its structure and study its interactions, particularly hydrogen bonding.
Q2: What is the significance of the proton acceptor ability of this compound?
A2: this compound acts as a good proton acceptor due to the presence of two amine groups. Studies using IR spectroscopy have investigated the formation of hydrogen bonds between this compound and phenols []. Interestingly, research suggests that hydrogen bonding primarily occurs with one of the two NH2 groups, while the second group is only slightly affected. This behavior influences the molecule's interactions and reactivity.
Q3: How can this compound be used in the synthesis of heterocyclic compounds?
A3: this compound serves as a versatile building block for synthesizing various heterocyclic systems. For instance, it reacts with 2-chloroacetic acid derivatives in the presence of elemental sulfur to yield dibenzo[d,f][1,3]diazepines []. This three-component reaction, conducted in water, demonstrates good functional group tolerance and is amenable to large-scale synthesis. Additionally, researchers have achieved the selective preparation of 2-S,N,O-substituted dibenzo[d,f][1,3]diazepines using this method.
Q4: What other synthetic applications utilize this compound as a starting material?
A4: Beyond dibenzodiazepines, this compound enables the synthesis of unsymmetrically substituted N-aryl oxalamides []. This method also relies on a reaction with 2-chloroacetic acid derivatives and elemental sulfur in water. The procedure is particularly effective for N-aryl oxalamides containing a side-chain NH2 group and is scalable for larger preparations.
Q5: How do metal ions interact with this compound derivatives, and what are the electrochemical implications?
A5: Researchers have synthesized salen-type ligands from this compound and complexed them with copper(II) and nickel(II) ions []. These complexes adopt a tetradentate N2O2 coordination mode. Electrochemical studies using cyclic voltammetry (CV) revealed distinct redox behaviors depending on the substituents on the salen ligand and the metal ion. Notably, the copper(II) complex with bulky tert-butyl groups on the ligand and the nickel(II) complex with unsubstituted ligands displayed a single quasi-reversible redox peak, while the nickel(II) complex with bulky substituents exhibited two redox peaks. These findings highlight the impact of steric and electronic effects on the electrochemical properties of these complexes.
Q6: Can this compound be used in photocatalytic reactions?
A6: Yes, 2,2'-dinitrobiphenyl, a derivative of this compound, can undergo photocatalytic reduction in the presence of TiO2 and UV light []. This process selectively produces benzo[c]cinnoline, highlighting the potential of this compound derivatives in photocatalytic transformations.
Q7: Are there any known applications of this compound in medicinal chemistry?
A7: Research has explored the cytotoxic activity of bis-cyclometalated rhodium(III) and iridium(III) complexes containing this compound []. While specific details regarding their mechanism of action and target require further investigation, this research indicates a potential avenue for using this compound derivatives in developing new anticancer agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

